molecular formula C15H23BrN4O3S B4128153 N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide

N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide

Cat. No.: B4128153
M. Wt: 419.3 g/mol
InChI Key: BRVZDGMTZRPBAO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a propyl group and a carbothioamide moiety, along with a methoxy and nitro group on the phenyl ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S.BrH/c1-3-6-17-7-9-18(10-8-17)15(23)16-13-5-4-12(19(20)21)11-14(13)22-2;/h4-5,11H,3,6-10H2,1-2H3,(H,16,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVZDGMTZRPBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Propyl Group: The piperazine ring is then alkylated with a propyl halide in the presence of a strong base like sodium hydride.

    Introduction of Carbothioamide Moiety: The propyl-substituted piperazine is reacted with carbon disulfide and an alkyl halide to introduce the carbothioamide group.

    Attachment of the Phenyl Ring: The phenyl ring with methoxy and nitro substituents is introduced through a nucleophilic aromatic substitution reaction.

    Formation of Hydrobromide Salt: The final compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and reaction control, as well as employing purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The methoxy group can be demethylated using strong acids like hydrobromic acid.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrobromic acid.

    Substitution: Various electrophiles like alkyl halides.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Demethylated Products: From the reduction of the methoxy group.

    Substituted Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)propanamide
  • 4-(N-(2-methoxy-4-nitrophenyl)carbamoyl)phthalic anhydride
  • N-(4-methoxy-2-nitrophenyl)acetamide

Uniqueness

N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperazine ring and carbothioamide moiety are particularly noteworthy, as they provide distinct binding properties and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide
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N-(2-methoxy-4-nitrophenyl)-4-propylpiperazine-1-carbothioamide;hydrobromide

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